2-(1-Methylcyclopropyl)oxirane
Description
2-(1-Methylcyclopropyl)oxirane is an epoxide (oxirane) derivative featuring a 1-methylcyclopropyl substituent at the 2-position of the three-membered epoxy ring. The cyclopropyl group introduces significant ring strain, which typically enhances reactivity in epoxides, while the methyl substituent may influence steric and electronic effects. This compound likely serves as a valuable intermediate in organic synthesis, particularly in ring-opening reactions or polymerization processes.
Properties
CAS No. |
40650-99-5 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)oxirane |
InChI |
InChI=1S/C6H10O/c1-6(2-3-6)5-4-7-5/h5H,2-4H2,1H3 |
InChI Key |
FOYSYMLOWRLLRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Methylcyclopropyl)oxirane can be synthesized through several methods:
Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in a basic medium.
Alkene Epoxidation: Alkenes can be converted to oxiranes using peracids such as meta-chloroperoxybenzoic acid (MCPBA).
Darzens Reaction: This method involves the reaction of halogenated esters with aldehydes or ketones in the presence of a base.
Corey-Chaykovsky Reaction: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods
Industrial production of 2-(1-Methylcyclopropyl)oxirane typically involves the alkene epoxidation method due to its efficiency and scalability. The reaction is carried out in the presence of a suitable peracid and solvent, under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of oxiranes makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Oxiranes can be oxidized to form diols or other oxygenated products.
Substitution Reactions: The oxirane ring can undergo substitution reactions where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Meta-chloroperoxybenzoic acid (MCPBA), hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products Formed
Ring-Opening Products: β-Hydroxypropyl esters, amino alcohols, diols.
Oxidation Products: Diols, carbonyl compounds.
Reduction Products: Alkanes, alcohols.
Scientific Research Applications
2-(1-Methylcyclopropyl)oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)oxirane primarily involves its ability to undergo ring-opening reactions. The strained oxirane ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The compound can also participate in oxidation and reduction reactions, further expanding its range of chemical transformations .
Comparison with Similar Compounds
2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane
- Molecular Formula : C₁₂H₁₂Cl₂O | MW : 243.13 g/mol .
- Key Features: Dual substituents: a chlorocyclopropyl group and a chlorobenzyl group. Electron-withdrawing chlorine atoms increase epoxide ring polarization, enhancing susceptibility to nucleophilic attack.
- Applications : Likely used in specialty chemical synthesis, though specific applications require further study.
2-Methyl-2-(1-methylethyl)oxirane
Glycidyl Isopropyl Ether (Oxirane, [(1-methylethoxy)methyl])
- Molecular Formula : C₆H₁₂O₂ | MW : 116.16 g/mol .
- Key Features :
- Ether linkage introduces polarity and hydrogen-bonding capability, improving solubility in polar solvents.
- Less strained than cyclopropyl analogs, leading to moderate reactivity.
- Applications : Common as a reactive diluent in epoxy resins or a precursor in organic synthesis .
o-Cresyl Glycidyl Ether (Oxirane, [(2-methylphenoxy)methyl])
- Molecular Formula : C₁₀H₁₂O₂ | MW : 164.20 g/mol (estimated) .
- Key Features: Aromatic substituent (2-methylphenoxy) provides conjugation stability, reducing epoxide reactivity. Applications include adhesives and coatings due to its compatibility with aromatic polymers .
Comparative Data Table
*Estimated data for 2-(1-Methylcyclopropyl)oxirane based on structural analogs.
Reactivity and Stability Considerations
- Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group in 2-(1-Methylcyclopropyl)oxirane introduces greater ring strain compared to alkyl-substituted epoxides (e.g., 2-methyl-2-isopropyloxirane), leading to higher reactivity in ring-opening reactions such as nucleophilic additions or acid-catalyzed polymerizations.
- Electron Effects : Chlorinated analogs (e.g., 2-(1-Chlorocyclopropyl)-[...]oxirane) exhibit enhanced reactivity due to electron-withdrawing groups, whereas methylcyclopropyl substituents may balance strain with moderate electronic effects.
- Steric Hindrance : The methyl group on the cyclopropane may slightly reduce accessibility to the epoxide oxygen, though less so than bulky substituents like isopropyl or aromatic groups.
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